The compound (1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule that belongs to the class of indole derivatives. This compound is characterized by its complex structure, which includes an indole moiety and a naphthalene group, linked through a methanone functional group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in pharmaceuticals.
This compound can be synthesized through various chemical methods, often involving multi-step synthetic pathways that utilize established organic reactions. The development of synthetic methodologies for such compounds has been enhanced by advancements in computational chemistry and machine learning techniques, which aid in predicting reaction pathways and optimizing synthesis strategies .
The compound can be classified as:
The synthesis of (1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone typically involves several key steps:
The synthesis may involve:
The molecular structure of (1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone consists of:
Key molecular data includes:
The compound may undergo various chemical reactions typical for indole derivatives, including:
Understanding the reactivity patterns is crucial for predicting how this compound might behave under different conditions, which is essential for its application in drug design and development .
The mechanism of action for compounds like (1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone often involves:
Research into similar compounds indicates that modifications in structure can significantly alter their biological activity, making detailed studies essential for understanding their mechanisms .
The compound has potential applications in:
The synthesis of (1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (CAS 2365471-37-8; C₂₅H₂₄FNO; molecular weight 373.5 g/mol) follows a multi-step sequence optimized for indole-naphthalene core assembly . The foundational indole moiety is typically constructed via cyclization reactions involving amino acids or related precursors, yielding the heterocyclic core structure. Subsequently, the 3-fluorohexyl chain is introduced through N-alkylation using fluorinated alkyl halides under basic conditions, which proceeds with high regioselectivity at the indole nitrogen [8]. The final coupling employs a Friedel-Crafts acylation or transition metal-catalyzed cross-coupling to attach the naphthalene-1-carbonyl group at the indole C-3 position, a critical modification that enhances cannabinergic activity . This scaffold’s versatility is evidenced by its adoption in diverse pharmacological contexts, including antistaphylococcal hybrids where analogous structures demonstrate potent bioactivity [2].
Table 1: Key Synthetic Intermediates for Indole-Naphthalene Hybrids
| Intermediate Role | Chemical Structure | Reaction Conditions |
|---|---|---|
| Indole Precursor | Ethyl 5-chloro-1H-indole-2-carboxylate | Cyclization |
| Fluorinated Alkylating Agent | 1-Bromo-3-fluorohexane | Base (K₂CO₃), DMF, 80°C |
| Coupling Reagent | 1-Naphthoyl chloride | Lewis acid (AlCl₃), DCM, 0°C |
The methanone linker’s carbonyl group provides conformational rigidity, positioning the naphthalene system perpendicular to the indole plane. This geometry facilitates optimal interaction with the CB1 receptor’s hydrophobic subpockets [3].
The 3-fluorohexyl substituent significantly enhances binding affinity and metabolic stability relative to non-fluorinated analogs. Fluorine’s high electronegativity (3.98 on the Pauling scale) induces a strong dipole moment along the alkyl chain, promoting electrostatic interactions with serine residues (e.g., Ser383) in the CB1 receptor’s transmembrane binding pocket . Comparative binding studies reveal that fluorination at the omega-1 position (C3 of the hexyl chain) optimally balances steric accessibility and electronic effects, yielding a 14-fold potency increase over Δ9-tetrahydrocannabinol in CB1-mediated assays [5] . Furthermore, fluorine impedes oxidative metabolism by cytochrome P450 enzymes, particularly ω-hydroxylation, thereby extending the compound’s in vivo half-life [8]. This metabolic resistance is corroborated by in vitro microsomal studies showing reduced generation of hydroxylated metabolites compared to non-fluorinated analogs like JWH-122 [8].
(1-(3-Fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone shares structural motifs with first-generation synthetic cannabinoids but exhibits distinct pharmacological properties due to its elongated C6 fluorinated chain. Unlike JWH-018 (pentyl chain), the hexyl spacer improves CB1 binding (Kᵢ = 1–10 nM) by extending deeper into the receptor’s lipid-accessible subpocket [6] . AM2201, featuring a terminal fluoropentyl group, shows higher affinity than JWH-018 but reduced metabolic stability compared to the 3-fluorohexyl analog due to enhanced susceptibility to β-oxidation [8] .
Table 2: Structural and Pharmacological Comparison with Analogues
| Compound | N-Alkyl Chain | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1 Selectivity |
|---|---|---|---|---|
| (1-(3-Fluorohexyl)-1H-Indol-3-yl)(Naphthalen-1-yl)Methanone | 3-Fluorohexyl | 1-10 | 30-40 | 3-4 fold |
| JWH-018 | Pentyl | 9 | 300 | 33-fold |
| AM2201 | 5-Fluoropentyl | 1 | 20-30 | 20-30 fold |
| JWH-122 | 4-Methylpentyl | 0.7 | 40 | 57-fold |
The naphthalenyl moiety enhances π-stacking with phenylalanine residues (e.g., Phe268/Phe271) in CB1, similar to JWH-018 and AM2201 [6]. However, chloro or cyano substitutions at the indole C-5 position—common in antimicrobial indole-naphthalene hybrids—reduce cannabinoid receptor affinity, indicating steric constraints in the orthosteric site [2] [7].
Receptor selectivity is critically modulated by alkyl chain length and fluorination patterns. Molecular dynamics simulations reveal that the 3-fluorohexyl chain preferentially engages with CB1’s extracellular loop 2-transmembrane helix 2 interface, where Ile267 forms a hydrophobic cleft absent in CB2 (replaced by Leu182) [3] [6]. This residue difference creates a steric clash for longer chains (>C6) in CB2, reducing affinity. Conversely, shorter chains (e.g., C4–C5) exhibit higher CB2 selectivity, as demonstrated by JWH-015 (C3-butyl) [6].
Table 3: Impact of Alkyl Chain Modifications on Receptor Selectivity
| Alkyl Chain Modification | ΔCB1 Binding Free Energy (kcal/mol) | ΔCB2 Binding Free Energy (kcal/mol) | Selectivity Ratio (CB1:CB2) |
|---|---|---|---|
| 3-Fluorohexyl | -9.2 | -7.1 | 1:0.3 |
| 5-Fluoropentyl | -8.9 | -8.3 | 1:0.9 |
| Hexyl (non-fluorinated) | -7.5 | -6.8 | 1:0.7 |
| 4-Methylpentyl | -8.1 | -7.0 | 1:0.4 |
Positional isomerism further modulates selectivity: Fluorine at the omega-1 (C3) rather than omega (C5) position minimizes polar interactions with CB2’s Thr114, which disfavors internally polarized chains . Additionally, naphthalene-1-yl versus naphthalene-2-yl positioning alters steric complementarity; the 1-yl isomer optimally occupies the CB1 aromatic subpocket, while 2-yl derivatives exhibit reduced efficacy due to suboptimal vector alignment [3] [6]. Fourth-generation synthetic cannabinoids with branched alkyl chains (e.g., cumyl derivatives) show enhanced CB1 activity, underscoring the role of steric bulk in selectivity .
These structure-activity relationship principles provide a roadmap for designing targeted cannabinoid ligands with tunable receptor specificity and metabolic profiles.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1